p-Bromomandelic acid, (+)-
Overview
Description
p-Bromomandelic acid is a compound that is structurally related to mandelic acid with a bromine substituent at the para position of the phenyl group. While the provided papers do not directly discuss p-bromomandelic acid, they do provide insights into the chemistry of related brominated aromatic compounds and their applications in synthesis and material science.
Synthesis Analysis
The synthesis of related brominated aromatic compounds can be complex and requires careful consideration of the reagents and conditions. For example, the synthesis of poly(para-2,5-di-n-hexylphenylene) involves a palladium-catalyzed coupling reaction of 4-bromo-2,5-di-n-hexylbenzeneboronic acid, yielding products with high degrees of polymerization . This demonstrates the utility of brominated intermediates in creating structurally homogeneous polymers. Similarly, the preparation of tetradeutero-p-bromophenyl-isothiocyanate for use in Edman degradation of peptides indicates the role of brominated compounds in analytical chemistry .
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can significantly influence their physical properties and reactivity. The presence of a bromine atom can facilitate certain reactions due to its relatively high atomic mass and ability to participate in halogen bonding. For instance, the rare-earth p-bromobenzoic acid complexes exhibit a range of structures influenced by the lanthanide contraction, highlighting the impact of molecular structure on the formation of supramolecular assemblies .
Chemical Reactions Analysis
Brominated aromatic compounds are versatile in chemical reactions. The p-bromophenyl group in p-bromophenylisothiocyanate enhances the mass spectral identification of thiohydantoins derived from Edman degradation, showcasing the reactivity of brominated aromatics in bioanalytical applications . Additionally, bromoacetic acid's activation for the synthesis of pyridines and fused pyridin-2-ones demonstrates the use of brominated synthons in heterocyclic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by the presence of the bromine atom. For example, the solubility and characterization of poly(para-phenylene) derivatives are important for their application in materials science . The luminescence properties of rare-earth p-bromobenzoic acid complexes are another aspect where the physical properties of brominated compounds are of interest, particularly in the context of material science and optoelectronics .
Safety And Hazards
properties
IUPAC Name |
(2S)-2-(4-bromophenyl)-2-hydroxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZBRPQOYFDTAB-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(=O)O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Bromomandelic acid, (+)- | |
CAS RN |
123484-90-2 | |
Record name | p-Bromomandelic acid, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123484902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | P-BROMOMANDELIC ACID, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBE601JX1P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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